molecular formula C12H16ClNO B2880992 1-(3-Chloro-benzyl)-piperidin-3-ol CAS No. 414886-77-4

1-(3-Chloro-benzyl)-piperidin-3-ol

Cat. No. B2880992
CAS RN: 414886-77-4
M. Wt: 225.72
InChI Key: NNSOPFLTNRUGBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like “1-(3-Chlorobenzyl)piperazine” often involves the use of 3-Chlorobenzyl bromide . This compound reacts with aminoethanol and NaH to yield aminoethyl 3-chlorobenzyl ether . It’s also used as a starting reagent during the synthesis of other compounds .

Scientific Research Applications

Green Corrosion Inhibitors

Piperidine derivatives, including those structurally related to 1-(3-Chloro-benzyl)-piperidin-3-ol, have been investigated for their applications as green corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics suggest that these compounds can interact with iron (Fe) to form complexes that offer corrosion protection. This interaction is predominantly through mono-dentate mode with active sites on the iron surface, indicating potential utility in materials science for protecting metal surfaces in corrosive environments (Belghiti et al., 2018).

Molecular Docking Studies

1-Benzyl-4-(N-Boc-amino)piperidine, a compound similar to 1-(3-Chloro-benzyl)-piperidin-3-ol, has been characterized through spectroscopic methods and investigated for its structural features. The study includes molecular docking to assess its anticancer activity against VEGFR-2 kinase inhibitors, highlighting the compound's potential in drug discovery and pharmaceutical research for targeting specific protein receptors associated with cancer (Janani et al., 2020).

Synthesis of Pharmacologically Active Compounds

Research into the synthesis of l-benzyl-4-(chloromethyl)piperidine, a close analogue, and its application in the synthesis of potential pharmaceuticals showcases the versatility of this chemical structure. The compound serves as a building block for creating N-benzylpiperidine and N-benzylpyrrolidine derivatives, suggesting its value in medicinal chemistry for developing new therapeutic agents (Rodríguez-Franco & Fernández-Bachiller, 2002).

Antimicrobial Activity

Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antimicrobial properties against pathogens of tomato plants, demonstrating significant potent activities. This research underscores the potential agricultural applications of these compounds in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “1-(3-Chlorobenzyl)piperazine”, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed . It’s recommended to avoid breathing vapors, mist, or gas, and to use personal protection .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSOPFLTNRUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-benzyl)-piperidin-3-ol

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